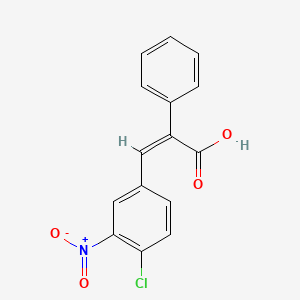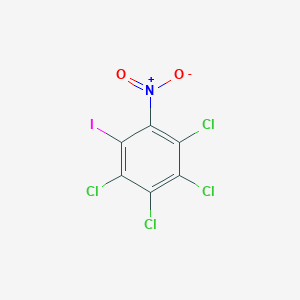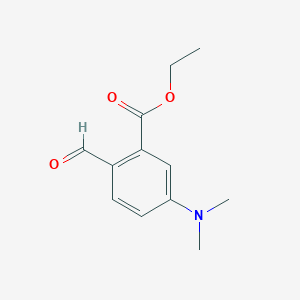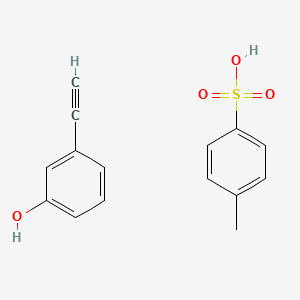![molecular formula C14H17NO4 B14622973 N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine CAS No. 57282-35-6](/img/structure/B14622973.png)
N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclopropylmethoxycarbonyl group attached to the nitrogen atom of L-phenylalanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine followed by the introduction of the cyclopropylmethoxycarbonyl group. One common method involves the use of cyclopropylmethoxycarbonyl chloride as the protecting agent. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving protein modification and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine involves its interaction with specific molecular targets. The cyclopropylmethoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino group of L-phenylalanine. This allows for selective reactions at other sites on the molecule. The compound may also interact with enzymes or receptors, modulating their activity through competitive inhibition or other mechanisms .
Vergleich Mit ähnlichen Verbindungen
N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine can be compared with other amino acid derivatives such as N-benzyloxycarbonyl-L-phenylalanine and N-tert-butoxycarbonyl-L-phenylalanine. These compounds share similar structural features but differ in the nature of the protecting group. The cyclopropylmethoxycarbonyl group provides unique steric and electronic properties that can influence the reactivity and selectivity of the compound in various reactions .
List of Similar Compounds
- N-benzyloxycarbonyl-L-phenylalanine
- N-tert-butoxycarbonyl-L-phenylalanine
- N-fluorenylmethoxycarbonyl-L-phenylalanine
Eigenschaften
CAS-Nummer |
57282-35-6 |
|---|---|
Molekularformel |
C14H17NO4 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
(2S)-2-(cyclopropylmethoxycarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12(8-10-4-2-1-3-5-10)15-14(18)19-9-11-6-7-11/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t12-/m0/s1 |
InChI-Schlüssel |
SHYMNFXYBBRGOR-LBPRGKRZSA-N |
Isomerische SMILES |
C1CC1COC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
C1CC1COC(=O)NC(CC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)

methanone](/img/structure/B14622956.png)

![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)

![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)


